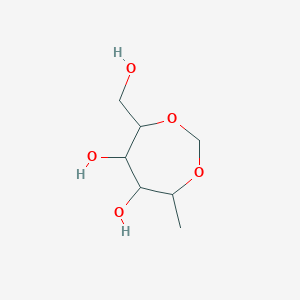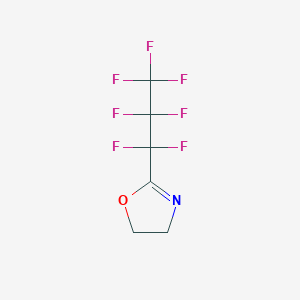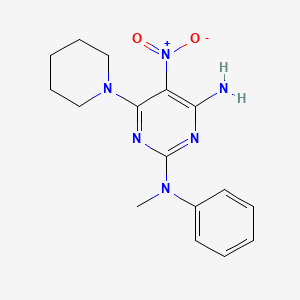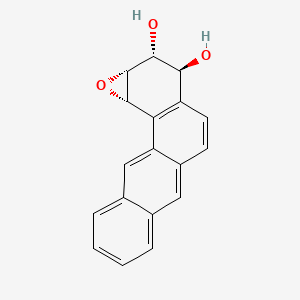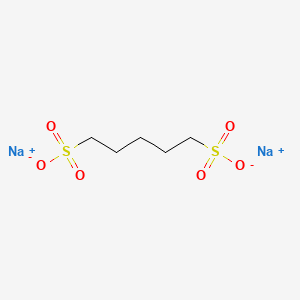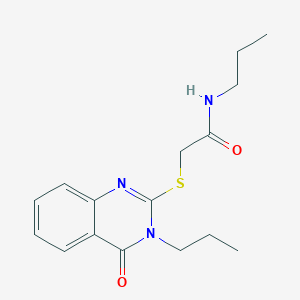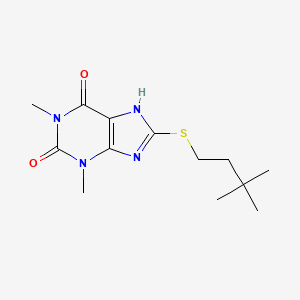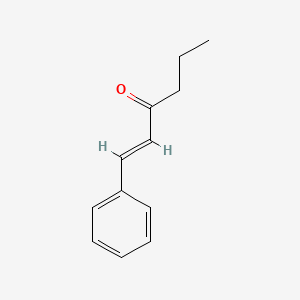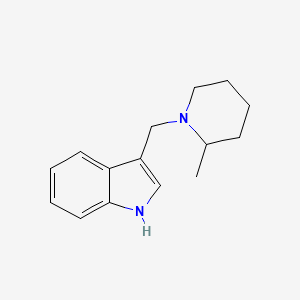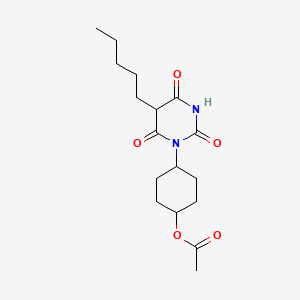
1-(4-Hydroxycyclohexyl)-5-pentylbarbituric acid acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of an acetyloxy group attached to a cyclohexyl ring, which is further connected to a pentyl chain and a barbituric acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid typically involves a multi-step process:
Cyclohexanol Acetylation: Cyclohexanol is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-acetyloxycyclohexanol.
Barbituric Acid Formation: Barbituric acid is synthesized by the condensation of urea with malonic acid in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves the coupling of 4-acetyloxycyclohexanol with barbituric acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a sedative or hypnotic agent.
Medicine: Investigated for its potential use in the treatment of anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep or relaxation.
Comparison with Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and hypnotic properties but differing in its chemical structure.
Pentobarbital: Known for its use in anesthesia and euthanasia, it has a shorter duration of action compared to 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid.
Secobarbital: Used primarily for its short-acting sedative effects, it differs in the substitution pattern on the barbituric acid ring.
Uniqueness: 1-(4-Acetyloxycyclohexyl)-5-pentylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the acetyloxy group and the pentyl chain influences its lipophilicity, metabolic stability, and interaction with the GABA receptor, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4394-22-3 |
|---|---|
Molecular Formula |
C17H26N2O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2,4,6-trioxo-5-pentyl-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C17H26N2O5/c1-3-4-5-6-14-15(21)18-17(23)19(16(14)22)12-7-9-13(10-8-12)24-11(2)20/h12-14H,3-10H2,1-2H3,(H,18,21,23) |
InChI Key |
TVOSRCWHNOKHEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


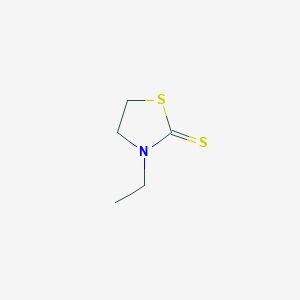
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
